molecular formula C26H24N4O4 B11112176 N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide

N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide

Cat. No.: B11112176
M. Wt: 456.5 g/mol
InChI Key: ZSEDIQSXSWPAPB-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide typically involves multiple steps. The preparation starts with the formation of key intermediates, such as hydrazinecarbonyl derivatives, which are then reacted with phenoxyacetamide under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-({N’-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and phenoxyacetamide-based molecules. These compounds share structural similarities but may differ in their specific biological activities and applications. For example, other indole derivatives may have different substituents that confer unique properties and therapeutic potentials .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2-[(2-phenoxyacetyl)amino]acetamide

InChI

InChI=1S/C26H24N4O4/c31-23(17-27-24(32)18-34-20-11-5-2-6-12-20)28-29-25-21-13-7-8-14-22(21)30(26(25)33)16-15-19-9-3-1-4-10-19/h1-14,33H,15-18H2,(H,27,32)

InChI Key

ZSEDIQSXSWPAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)COC4=CC=CC=C4

Origin of Product

United States

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